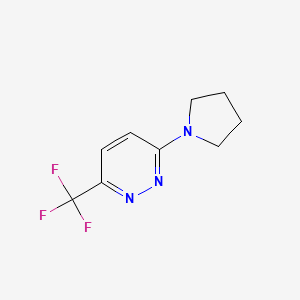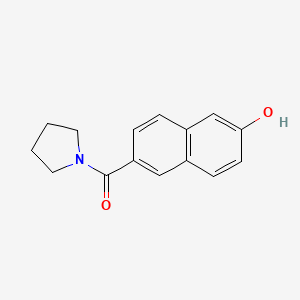
6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol
Descripción general
Descripción
6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol is a chemical compound that features a naphthol core substituted with a pyrrolidine ring via a carbonyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol typically involves the reaction of 2-naphthol with pyrrolidine and a suitable carbonylating agent. One common method is the use of phosgene or its derivatives to facilitate the formation of the carbonyl linkage between the naphthol and pyrrolidine rings. The reaction is usually carried out under anhydrous conditions and may require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol can undergo various chemical reactions, including:
Oxidation: The naphthol moiety can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group on the naphthol ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of various substituted naphthol derivatives.
Aplicaciones Científicas De Investigación
6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific optical or electronic properties.
Mecanismo De Acción
The mechanism of action of 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds or covalent interactions with active site residues, while the naphthol moiety can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparación Con Compuestos Similares
- 6-(Morpholin-4-ylcarbonyl)-2-naphthol
- 6-(Piperidin-1-ylcarbonyl)-2-naphthol
- 6-(Azepan-1-ylcarbonyl)-2-naphthol
Comparison: 6-(Pyrrolidin-1-ylcarbonyl)-2-naphthol is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties compared to its analogs. This can result in different biological activities and reactivity profiles, making it a valuable compound for diverse applications.
Propiedades
IUPAC Name |
(6-hydroxynaphthalen-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-14-6-5-11-9-13(4-3-12(11)10-14)15(18)16-7-1-2-8-16/h3-6,9-10,17H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDOGCBZKNAJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Iodoimidazo[1,2-b]pyridazine](/img/structure/B1394354.png)
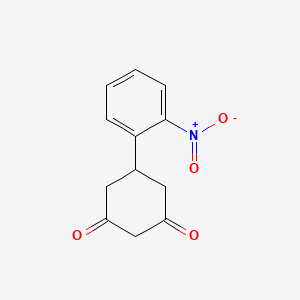
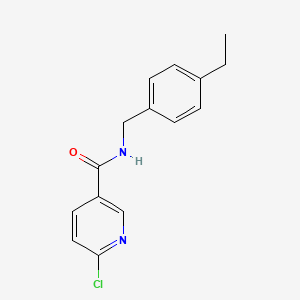


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394365.png)
![[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394366.png)
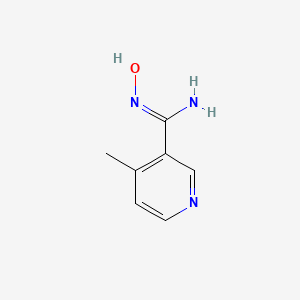
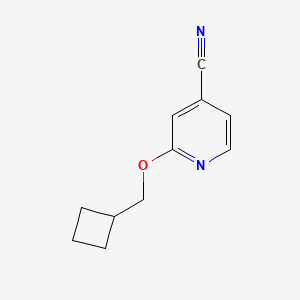
![4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394369.png)
![(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol](/img/structure/B1394371.png)
![tert-Butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1394375.png)
